
Sacubitril Impurity L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sacubitril Impurity L is a chemical compound related to sacubitril, which is a neprilysin inhibitor used in combination with valsartan to treat heart failure. This compound is one of the impurities that can be formed during the synthesis or degradation of sacubitril. Understanding and controlling impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril Impurity L involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the Mitsunobu reaction, followed by hydrolysis and protection steps. For example, a Mitsunobu reaction with succinimide is performed, followed by acidic hydrolysis of the succinimide protecting group, hydrolysis of the alkyl chloride using sodium hydroxide, and protection of the free amine with a tert-butoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize the formation of other impurities. This can include the use of continuous flow methodologies, heterogeneous catalysis, and statistical optimization approaches such as Design of Experiments (DoE) .
化学反应分析
Types of Reactions
Sacubitril Impurity L can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Sacubitril Impurity L has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for quality control, method validation, and stability studies.
Analytical Chemistry: Employed in the development of analytical methods to detect and quantify impurities in pharmaceutical formulations.
Toxicology Studies: Assessed for its potential genotoxicity and other toxicological properties.
作用机制
Sacubitril Impurity L, like sacubitril, may interact with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis . The exact mechanism of action of this compound may involve similar pathways, but further research is needed to fully elucidate its effects.
相似化合物的比较
Similar Compounds
Sacubitril: The parent compound, used in combination with valsartan for heart failure treatment.
Sacubitrilat: The active metabolite of sacubitril, which directly inhibits neprilysin.
Valsartan: An angiotensin II receptor antagonist used in combination with sacubitril.
Uniqueness
Sacubitril Impurity L is unique in its structure and formation pathway compared to other related compounds. Its presence as an impurity necessitates careful monitoring and control during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product.
Conclusion
This compound is an important compound in the context of pharmaceutical research and quality control. Understanding its synthesis, reactions, and applications is crucial for ensuring the safety and efficacy of sacubitril-containing medications. Further research into its mechanism of action and potential effects will continue to enhance our knowledge of this compound.
属性
分子式 |
C48H56CaN2O10 |
|---|---|
分子量 |
861.0 g/mol |
IUPAC 名称 |
calcium;4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m11./s1 |
InChI 键 |
DDLCKLBRBPYKQS-NALBKADYSA-L |
手性 SMILES |
CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
规范 SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





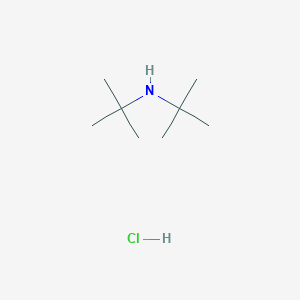
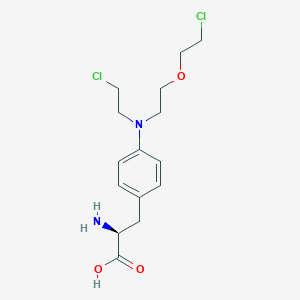
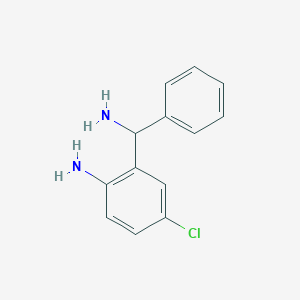
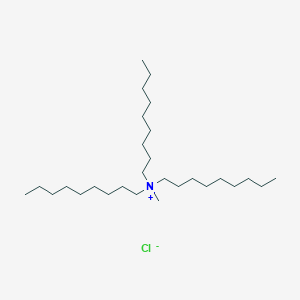

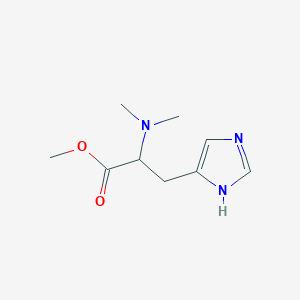
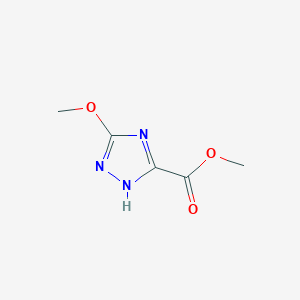
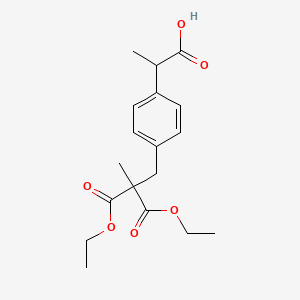
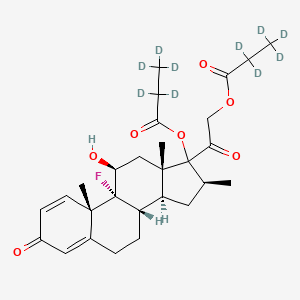

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
